molecular formula C14H20N2O4S B4068010 N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}propanamide

N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}propanamide

Cat. No.: B4068010
M. Wt: 312.39 g/mol
InChI Key: BXPJSNASXPDKEG-UHFFFAOYSA-N
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Description

N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}propanamide is a useful research compound. Its molecular formula is C14H20N2O4S and its molecular weight is 312.39 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide is 312.11437830 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Inhibition of Viral Replication

N-(4-{[(Tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide and its analogues demonstrate selective inhibition of cytomegalovirus (CMV) replication. This compound does not affect viral DNA synthesis, transcription, or translation but interferes with viral DNA maturation and packaging. It exhibits an excellent safety profile and is effective against CMV by targeting specific viral gene products, particularly UL89 and UL56 (Buerger et al., 2001).

2. Protein Chemistry

N-(4-{[(Tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide derivatives are used in protein chemistry as reagents. They react with nucleophilic side chains of proteins, such as imidazole, lysine, cysteine, and tyrosine, under specific conditions. This reactivity is utilized in spectrophotometric studies to investigate protein structures and functions (Llamas et al., 1986).

3. Polymer Science

In the field of polymer science, derivatives of N-(4-{[(Tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide are used in synthesizing novel polymers. These polymers exhibit unique properties such as high thermal stability and solubility in common solvents, making them useful in various applications, including membrane technology (Chen et al., 2006).

4. Drug Metabolism Studies

This compound is also significant in drug metabolism studies. It serves as a model for understanding the biocatalytic processes involved in the metabolism of drugs. These studies are crucial for predicting the metabolic pathways and pharmacokinetic profiles of new drugs (Zmijewski et al., 2006).

5. Quantum Chemical Studies

Quantum chemical studies of N-(4-{[(Tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide derivatives help in understanding their molecular properties and interactions with biological targets. This is particularly important in the development of drugs for treating diseases like cancer (Otuokere & Amaku, 2015).

Properties

IUPAC Name

N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-2-14(17)16-11-5-7-13(8-6-11)21(18,19)15-10-12-4-3-9-20-12/h5-8,12,15H,2-4,9-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPJSNASXPDKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.